molecular formula C22H18ClN3O2S B11614370 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11614370
M. Wt: 423.9 g/mol
InChI Key: PKQLBUZGKUZXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 6-chloro-4-phenylquinolin-2(1H)-one with 4-hydroxy-6-propylpyrimidine-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinoline ring to a dihydroquinoline.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The unique structure of this compound makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is also studied for its antimicrobial properties and potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinolin-2(1H)-one: Lacks the pyrimidine moiety but shares the quinoline core.

    4-hydroxy-6-propylpyrimidine-2-thiol: Contains the pyrimidine moiety but lacks the quinoline core.

Uniqueness

The combination of the quinoline and pyrimidine structures in 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one provides unique properties that are not present in the individual components

Properties

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9 g/mol

IUPAC Name

6-chloro-3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C22H18ClN3O2S/c1-2-6-15-12-18(27)26-22(24-15)29-20-19(13-7-4-3-5-8-13)16-11-14(23)9-10-17(16)25-21(20)28/h3-5,7-12H,2,6H2,1H3,(H,25,28)(H,24,26,27)

InChI Key

PKQLBUZGKUZXHL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.